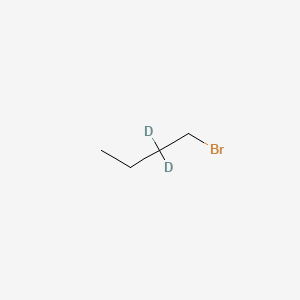

1-Bromobutane-2,2-D2

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,2-dideuteriobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-SMZGMGDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromobutane 2,2 D2

The primary route for synthesizing 1-bromobutane (B133212) and its deuterated analogs is through a nucleophilic substitution reaction, specifically an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. up.ptchemicalbook.comvernier.com This method is favored for primary alkyl halides due to the accessibility of the primary carbon for backside attack by a nucleophile. vernier.com

The most common approach involves the reaction of butan-1-ol with a bromine source, typically hydrobromic acid (HBr), which is often generated in situ from sodium bromide (NaBr) and a strong acid like sulfuric acid (H₂SO₄). up.ptchemicalbook.com The sulfuric acid protonates the hydroxyl group of the alcohol, converting it into a better leaving group (water). up.ptchemicalbook.com Subsequently, the bromide ion acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form 1-bromobutane. up.ptchemicalbook.com

For the synthesis of 1-Bromobutane-2,2-D2, the starting material would be the corresponding deuterated alcohol, butan-1-ol-2,2-D2. The general reaction scheme is as follows:

CH₃CH₂CD₂CH₂OH + HBr → CH₃CH₂CD₂CH₂Br + H₂O

The reaction is typically carried out under reflux, followed by distillation and a series of washing steps to purify the product. up.ptchemicalbook.com These washes often involve water, sulfuric acid, and a basic solution like sodium hydroxide (B78521) to remove unreacted starting materials and byproducts such as but-1-ene and dibutyl ether. up.ptchemicalbook.com The final product is then dried using an anhydrous salt like calcium chloride. up.pt

Precursor Synthesis and Isotopic Enrichment Control

The successful synthesis of 1-Bromobutane-2,2-D2 hinges on the availability and purity of its deuterated precursor, butan-1-ol-2,2-D2. The control of isotopic enrichment is paramount to ensure the final product has the desired level of deuterium (B1214612) incorporation at the specified position.

The synthesis of specifically labeled alcohols often involves multi-step sequences starting from smaller, commercially available deuterated building blocks. For instance, the synthesis could potentially start from a deuterated aldehyde or ketone which is then subjected to reduction or chain-extension reactions. The precise control over the deuteration step is crucial for achieving high isotopic enrichment.

While specific synthesis routes for butan-1-ol-2,2-D2 are not detailed in the provided search results, general principles of isotopic labeling suggest that methods like catalytic deuteration or reduction of a suitable functional group with a deuterium source (e.g., sodium borodeuteride) would be employed. The choice of reagents and reaction conditions is critical to prevent isotopic scrambling, where deuterium atoms migrate to other positions within the molecule.

Spectroscopic Characterization and Isotopic Purity Assessment of 1 Bromobutane 2,2 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Site Analysis

NMR spectroscopy is a cornerstone for determining the structure and purity of organic molecules. For deuterated compounds, it offers direct evidence of isotopic substitution and its location.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy is sensitive to the presence of hydrogen atoms. In 1-Bromobutane-2,2-D2, the protons originally attached to C2 are absent due to deuteration. Therefore, the ¹H NMR spectrum will lack signals corresponding to these protons. The spectrum will primarily display signals from the methyl group (C4), the methylene (B1212753) group adjacent to the methyl group (C3), and the methylene group adjacent to the bromine atom (C1).

Expected ¹H NMR Signals:

C4 (CH₃): A triplet, typically around 0.9 ppm, due to coupling with the adjacent C3 methylene protons.

C3 (CH₂): A multiplet (likely a sextet or complex pattern), typically around 1.4 ppm, due to coupling with both the C4 methyl protons and the C2 deuterated methylene group. Long-range coupling to deuterium (B1214612) (³JCH) might cause slight broadening or additional fine splitting, though this is often minimal and not resolved in standard ¹H NMR.

C1 (CH₂Br): A triplet, typically around 3.4 ppm, due to coupling with the adjacent C2 deuterated methylene group. Similar to C3, minor coupling to deuterium might occur.

C2 (CD₂): No signal will be observed for the protons at this position, confirming the successful deuteration.

The absence of signals in the region where the C2 protons of non-deuterated 1-bromobutane (B133212) would appear is a primary indicator of deuteration at this site .

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon backbone. The presence of deuterium atoms significantly influences the ¹³C NMR spectrum, primarily through isotope effects.

Expected ¹³C NMR Signals:

C1 (CH₂Br): Expected to resonate in the range of 30-35 ppm, characteristic of a carbon bearing a halogen. A slight upfield shift (negative isotope effect) may be observed compared to its non-deuterated counterpart due to the presence of deuterium at C2 researchgate.netorganicchemistrydata.org.

C2 (CD₂): This carbon atom, directly bonded to deuterium, will exhibit a characteristic signal. Due to the spin of deuterium (I=1), the ¹³C signal will be split into a triplet (1:1:1 intensity ratio) via one-bond carbon-deuterium coupling (¹JCD), typically in the range of 20-40 Hz oregonstate.edu. The chemical shift of C2 is expected to be significantly affected by deuteration, often showing an upfield shift (negative isotope effect) compared to the non-deuterated analogue researchgate.netorganicchemistrydata.org. For instance, it might appear around 20-25 ppm.

C3 (CH₂): This carbon, adjacent to the deuterated C2, will likely show a small isotope effect, typically an upfield shift, due to two-bond carbon-deuterium coupling (²JCCD) researchgate.netorganicchemistrydata.org.

C4 (CH₃): The methyl carbon will also experience a minor isotope effect from the deuteration at C2, typically a small upfield shift due to three-bond coupling (³JCCCD) researchgate.netorganicchemistrydata.org.

The presence of a triplet signal at the expected chemical shift for C2, along with subtle shifts in adjacent carbons, strongly confirms the site-specific deuteration.

Deuterium Nuclear Magnetic Resonance (²H NMR) for Site-Specific Deuteration Confirmation

Deuterium NMR (²H NMR) is a direct method to confirm the presence and location of deuterium atoms in a molecule. Unlike ¹H NMR, which observes hydrogen, ²H NMR observes deuterium.

Expected ²H NMR Signal:

A prominent signal will be observed at the chemical shift corresponding to the CD₂ group at the C2 position. The chemical shift range for deuterium is similar to that of protons, but the spectral resolution is generally poorer due to the smaller magnetic dipole moment of the deuteron (B1233211) wikipedia.org. The signal intensity in ²H NMR is directly proportional to the number of deuterium atoms at a specific site, thus quantifying the isotopic enrichment. The absence of signals at other potential deuteration sites further validates the site-specific nature of the labeling wikipedia.org.

Molecular Rotational Resonance (MRR) Spectroscopy for Quantitative Deuteration and Enantiopurity

Molecular Rotational Resonance (MRR) spectroscopy is a highly sensitive gas-phase technique that identifies and quantifies molecules based on their unique moments of inertia researchgate.netspectroscopyonline.com. This property is directly influenced by the mass and spatial distribution of atoms within a molecule, making it exceptionally powerful for distinguishing isotopologues.

Mass Spectrometry (MS) Techniques for Isotopic Composition and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation patterns.

Data Tables

Table 1: Key ¹H NMR Characteristics of this compound

| Proton Environment | Expected Chemical Shift (ppm) | Expected Splitting Pattern | Notes on Deuteration at C2 |

| C4 (CH₃) | ~0.9 | Triplet | Normal coupling to C3 |

| C3 (CH₂) | ~1.4 | Multiplet (e.g., Sextet) | Coupling to C4 and C2-D; minor long-range coupling to D possible |

| C1 (CH₂Br) | ~3.4 | Triplet | Coupling to C2-D; minor long-range coupling to D possible |

| C2 (CD₂) | N/A | N/A | Protons replaced by Deuterium; no ¹H signal observed |

Table 2: Key ¹³C NMR Characteristics of this compound

| Carbon Environment | Expected Chemical Shift (ppm) | Expected Splitting Pattern | Notes on Deuteration at C2 |

| C1 (CH₂Br) | ~30-35 | Singlet | Slight upfield isotope effect from C2-D |

| C2 (CD₂) | ~20-25 | Triplet (¹JCD) | Significant upfield shift and triplet splitting due to ¹JCD |

| C3 (CH₂) | ~25-30 | Singlet | Slight upfield isotope effect from C2-D (²JCCD) |

| C4 (CH₃) | ~10-15 | Singlet | Minor upfield isotope effect from C2-D (³JCCCD) |

Table 3: Key Mass Spectrometry (EI-MS) Characteristics of this compound

| Ion Species | Formula | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Notes on Deuteration at C2 |

| Molecular Ion | C₄H₅D₂⁷⁹Br⁺ | 138 | - | Shifted by +2 amu compared to non-deuterated |

| Molecular Ion | C₄H₅D₂⁸¹Br⁺ | - | 140 | Shifted by +2 amu compared to non-deuterated; ~1:1 ratio with m/z 138 |

| [M-Br]⁺ (Butyl cation) | C₄H₅D₂⁺ | 59 | 59 | Mass shift of +2 amu due to D₂ incorporation |

| Other fragments | (e.g., C₃H₇⁺, C₂H₅⁺) | Varies | Varies | Fragments involving C2 will show mass shifts |

Compound List

this compound

1-Bromobutane

Deuterium (²H or D)

Hydrogen (¹H)

Bromine (⁷⁹Br, ⁸¹Br)

Carbon-13 (¹³C)

Tetramethylsilane (TMS)

Deuterated solvents (e.g., CDCl₃, D₂O, CD₃OD)

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Stereochemical Distinctions of Deuterated Alkyl Chains

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions, yielding product ions that provide detailed structural information. For deuterated compounds like this compound, MS/MS is invaluable for understanding how the deuterium substitution influences fragmentation pathways. The presence of deuterium at the C2 position (CH₃-CH₂-CD₂-CH₂-Br) will result in predictable mass shifts in fragment ions that incorporate this deuterated carbon center.

Common fragmentation pathways for alkyl bromides include the loss of the bromine atom (•Br), loss of the bromomethyl group (•CH₂Br), and C-C bond cleavages. For this compound, these processes will produce fragment ions with masses shifted by +2 Da compared to their non-deuterated counterparts, provided the deuterium atoms remain intact within the fragment. For instance, the loss of Br from the parent ion (Br-CH₂(1)-CD₂(2)-CH₂(3)-CH₃(4)) would yield the butyl cation CH₂(1)-CD₂(2)-CH₂(3)-CH₃(4)⁺. While the exact fragmentation pattern can be complex and dependent on ionization conditions, the mass-to-charge ratio (m/z) of key fragments will reflect the deuterium incorporation.

The mention of "stereochemical distinctions" in the context of deuterated alkyl chains, as demonstrated in studies with other deuterated compounds nih.gov, refers to the ability of MS/MS to differentiate between isotopically labeled diastereomers. While deuterium itself is not chiral, its specific placement can influence the stereochemical outcome of reactions or the fragmentation behavior of molecules. For this compound, if it were part of a larger molecule with stereocenters, or if its synthesis involved stereoselective steps, MS/MS could potentially reveal subtle differences in fragmentation patterns arising from the deuteration site, thereby aiding in structural elucidation or differentiating stereoisomers if present. The predictable mass shifts in fragments containing the CD₂ group allow for precise tracking of the deuterated moiety.

Table 3.2.2.1: Expected MS/MS Fragmentation Ions for this compound

| Fragment Description | Formula of Fragment | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Mass Shift from Non-Deuterated Analog |

| Parent Ion [M]⁺ | C₄H₇D₂Br | 138.00 | 140.00 | +2 Da |

| Loss of Bromine [M-Br]⁺ | C₄H₇D₂CH₂⁺ | 101.00 | 103.00 | +2 Da |

| Loss of CH₂Br (C1 fragment) | CH₃CH₂CD₂⁺ | 45.00 | 45.00 | +2 Da |

| Loss of CH₃ (C4 fragment) | CH₂CD₂CH₂Br⁺ | 123.00 | 125.00 | +2 Da |

| Loss of CH₂CH₃ (C3-C4 fragment) | CD₂CH₂Br⁺ | 109.00 | 111.00 | +2 Da |

| Loss of CH₂CH₂Br (C1-C3 fragment) | CH₃CD₂⁺ | 31.00 | 31.00 | +2 Da |

Note: Masses are nominal and for illustrative purposes. Precise isotopic masses would be used in actual analysis. The non-deuterated analog, 1-Bromobutane, has a molecular weight of 138/140 Da.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Labeled Standard Characterization

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique frequently used for the analysis of larger biomolecules but also applicable to small molecules, including labeled standards oup.comnih.govhs-cd.comcreative-proteomics.com. In the context of this compound, MALDI-MS serves as a method for confirming its molecular weight and assessing its purity, particularly when used as a calibration standard.

The process involves co-crystallizing the analyte (this compound) with a matrix material, which absorbs laser energy and facilitates the ionization and desorption of the analyte. The resulting ions are then analyzed, typically by time-of-flight (TOF) mass analyzers, providing a mass spectrum. For this compound, the MALDI spectrum would ideally show a prominent peak corresponding to its protonated or sodiated molecular ion, with the characteristic isotopic pattern of bromine. The presence of deuterium at the C2 position would be confirmed by the observed molecular ion mass being approximately 2 Da higher than that of non-deuterated 1-bromobutane. MALDI-MS can also detect impurities, including under-deuterated or non-deuterated species, although chromatographic separation prior to MS analysis is often preferred for comprehensive purity assessment.

Table 3.2.3.1: Expected Molecular Ion Peaks for this compound in MALDI-MS

| Analyte Species | Formula | Expected [M+H]⁺ m/z (⁷⁹Br) | Expected [M+H]⁺ m/z (⁸¹Br) |

| This compound | C₄H₇D₂Br | 139.01 | 141.01 |

| Non-deuterated 1-Bromobutane | C₄H₉Br | 137.00 | 139.00 |

Note: Masses are calculated based on the most abundant isotopes for each element (¹²C, ¹H, ²H, ⁷⁹Br). The analysis typically focuses on the [M+H]⁺ or [M]⁺ ion.

Chromatographic Methods for Purity and Isotopic Integrity Evaluation

Chromatographic techniques are essential for separating this compound from potential impurities, including residual starting materials, side products, and isotopologues with different degrees of deuteration. Coupling chromatography with mass spectrometry (GC-MS and LC-MS/MS) provides both separation and highly specific detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile organic compounds. It is widely used for assessing the chemical purity of compounds like this compound and, crucially, for determining its isotopic integrity acs.orgresearchgate.netmit.edunih.govresearchgate.netchromatographyonline.com.

In a GC-MS analysis, this compound is first separated based on its volatility and interaction with the GC column. Upon elution from the column, the separated components are introduced into the mass spectrometer. The MS detector then generates mass spectra for each eluted component. For isotopic purity assessment, GC-MS can quantify the relative abundance of the target isotopologue (this compound) against other species, such as under-deuterated (e.g., 1-Bromobutane-2-D1) or non-deuterated (1-Bromobutane) forms. This is achieved by monitoring specific ions characteristic of each isotopologue. For example, the molecular ion or key fragment ions that show a mass difference of +2 Da due to the deuterium incorporation can be used for quantification. The accuracy of GC-MS in determining isotopic enrichment is well-established for various deuterated compounds mit.edu.

Table 3.3.1.1: Hypothetical GC-MS Isotopic Purity Analysis of this compound

| Analyte Species | Characteristic Ion m/z (⁷⁹Br) | Relative Abundance (%) | Notes |

| This compound | 138.00 | 98.5 | Target isotopologue; contains two D atoms |

| 1-Bromobutane-2-D1 | 137.00 | 1.0 | Under-deuterated impurity (one D atom) |

| 1-Bromobutane-2,2-D0 | 136.00 | 0.3 | Non-deuterated impurity |

| Other Impurities (e.g., solvent) | Varies | < 0.2 | Non-target compounds |

Note: The m/z values are nominal. The analysis relies on the mass difference between isotopologues. The ⁸¹Br isotope would yield corresponding peaks shifted by 2 Da.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, particularly useful for compounds that are not sufficiently volatile or thermally stable for GC analysis, or when higher specificity is required. It is also a primary method for determining isotopic purity and integrity, and for using labeled compounds as internal standards thermofisher.comrsc.orgnih.govlumiprobe.comsigmaaldrich.commdpi.com.

In LC-MS/MS, the sample is first separated by liquid chromatography, often using reversed-phase or normal-phase methods, depending on the compound's polarity. The eluent is then introduced into the mass spectrometer, where it is ionized (e.g., via electrospray ionization, ESI) and subjected to MS/MS analysis. LC-MS/MS offers superior selectivity by monitoring specific precursor ions and their characteristic product ions, which is crucial for accurately quantifying the target isotopologue in the presence of complex matrices or closely related impurities. This technique is adept at distinguishing between different isotopologues based on their mass differences, enabling precise determination of isotopic enrichment rsc.orgnih.govresearchgate.net. The ability to perform MS/MS enhances specificity by requiring both the precursor ion mass and specific fragment ion masses to match the target analyte, thereby minimizing false positives and improving quantification accuracy.

Table 3.3.2.1: Hypothetical LC-MS/MS Isotopic Purity Analysis of this compound

| Analyte Species | Precursor Ion m/z (⁷⁹Br) | Product Ion m/z (example) | Relative Abundance (%) | Notes |

| This compound | 138.00 | 101.00 | 98.8 | Target isotopologue; high specificity |

| 1-Bromobutane-2-D1 | 137.00 | 101.00 | 0.8 | Under-deuterated impurity |

| 1-Bromobutane-2,2-D0 | 136.00 | 101.00 | 0.4 | Non-deuterated impurity |

| Other Impurities | Varies | Varies | < 0.1 | Detected via specific MRM transitions |

Note: The table shows a representative precursor ion (e.g., [M]⁺ or [M+H]⁺) and a common product ion. The analysis relies on monitoring specific transitions (Precursor → Product) for each isotopologue.

Compound List:

this compound

1-Bromobutane

1-Bromobutane-d9

Mechanistic Investigations Involving 1 Bromobutane 2,2 D2

Kinetic Isotope Effects (KIE) Studies in Reaction Dynamics

The kinetic isotope effect is the ratio of the rate constant of a reaction using a reactant with a lighter isotope (kL) to the rate constant of the same reaction with a heavier isotope (kH). wikipedia.org For deuterium (B1214612) labeling, this is expressed as kH/kD. The magnitude of the KIE can reveal whether a specific carbon-hydrogen bond is broken during the rate-determining step of a reaction. libretexts.org This phenomenon arises primarily from the difference in zero-point vibrational energies between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.orggithub.iobaranlab.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. github.ioresearchgate.net In the context of 1-bromobutane-2,2-d2, a significant primary KIE would be expected only in reactions where a C-D bond at the C2 position is cleaved during the slowest step.

This is a hallmark of an E2 (bimolecular elimination) reaction. In an E2 mechanism, a base removes a proton (or deuteron) from the carbon adjacent (β-position) to the leaving group, in concert with the departure of the leaving group and formation of a double bond. libretexts.orgprinceton.edu If this compound were to undergo an E2 reaction, the breaking of the C-D bond at the C2 position would be integral to the rate-determining step, leading to a large, normal KIE (typically kH/kD = 4-8). princeton.eduutdallas.edu For example, the reaction of 2-bromopropane (B125204) with sodium ethoxide is 6.7 times faster than its deuterated counterpart, providing strong evidence for C-H bond cleavage in the rate-determining step. libretexts.orgprinceton.edu

| Reaction Type | Bond Broken in Rate-Determining Step | Expected kH/kD |

| E2 Elimination | C-D at the β-position (C2) | Large (e.g., ~6.7) libretexts.orgprinceton.edu |

| SN2 Substitution | C-Br at the α-position (C1) | None (PKIE not applicable to C-D bond) |

This table illustrates the expected primary kinetic isotope effect for competing E2 and SN2 pathways for this compound.

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond-breaking or formation during the rate-determining step. github.ioresearchgate.net These effects are generally much smaller than PKIEs but provide crucial information about changes in hybridization and the electronic environment of the transition state. wikipedia.orgresearchgate.net

α-SKIE : An α-SKIE would be measured if the deuterium were at the carbon bearing the leaving group (C1). In an SN2 reaction, the hybridization at the α-carbon changes from sp3 in the reactant to a more sp2-like state in the trigonal bipyramidal transition state. masterorganicchemistry.com This change typically results in a small, normal KIE (kH/kD ≈ 1.0-1.2). wikipedia.org

β-SKIE : For this compound, the deuterium atoms are at the β-position. A β-SKIE is observed in this case. The magnitude of the β-SKIE is thought to be influenced by hyperconjugation, where electron density from the C-H (or C-D) sigma bond helps to stabilize the developing transition state. libretexts.org Because a C-D bond is stronger and its electrons are less available for hyperconjugation compared to a C-H bond, the transition state for the deuterated substrate is slightly less stabilized. This results in a small, normal KIE, with typical values of kH/kD ≈ 1.15-1.3 for SN2 reactions. wikipedia.org

γ-SKIE : Isotopic substitution at the γ-position (C3) generally produces a negligible effect on the reaction rate (kH/kD ≈ 1.0).

| Isotope Position | Hybridization Change in SN2 T.S. | Primary Mechanism | Typical kH/kD Value |

| α-carbon | sp3 → sp2 | Bending Frequencies | ~1.1-1.2 wikipedia.org |

| β-carbon | None | Hyperconjugation | ~1.15-1.3 wikipedia.org |

| γ-carbon | None | Inductive/Steric | ~1.0 |

This table summarizes the typical secondary kinetic isotope effects observed at different positions during an SN2 reaction.

Solvent kinetic isotope effects (SKIEs) are observed when a reaction is carried out in a deuterated solvent, such as deuterium oxide (D₂O), instead of its protiated counterpart (H₂O). numberanalytics.comnih.gov These effects can arise from several factors. If the solvent acts as a nucleophile, a primary KIE may be observed. More commonly, the difference in solvent properties affects the solvation of the reactants and the transition state. libretexts.org D₂O is more viscous and creates stronger hydrogen bonds than H₂O, which can alter the stability of charged or polar species in solution. nih.gov Furthermore, if protons are exchanged between the substrate and solvent, the interpretation can become complex, as the isotopic label may move within the molecule. libretexts.org In the study of this compound, conducting the reaction in a deuterated alcohol (e.g., CH₃OD) could provide insights into the role of the solvent in stabilizing the SN2 transition state.

The measurement of KIEs is a fundamental method for identifying the rate-determining step of a multi-step reaction. murov.info

Identifying the Rate-Determining Step : A large primary KIE (kH/kD > 2) upon substitution of a specific hydrogen with deuterium is strong evidence that the C-H bond is being broken in the reaction's slowest step. princeton.edu

Distinguishing Mechanisms : For this compound, the expected KIE provides a clear way to distinguish between SN2 and E2 pathways. The observation of a small β-secondary KIE (kH/kD ≈ 1.1-1.3) would indicate that the C-D bonds at C2 are not being broken, which is consistent with an SN2 mechanism. Conversely, a large primary KIE (kH/kD > 4) would strongly support an E2 mechanism. princeton.edu

Probing Transition State Structure : The precise magnitude of a KIE can also offer clues about the geometry of the transition state. For example, in proton transfer reactions, the KIE is often maximal for a symmetric transition state where the proton is exactly halfway between its donor and acceptor. utdallas.edu

Solvent Kinetic Isotope Effects in Deuterated Media

Elucidation of Reaction Mechanisms Facilitated by Deuterium Labeling

Deuterium labeling is a subtle, non-invasive perturbation that allows for the detailed study of reaction pathways without altering the potential energy surface of the reaction. princeton.edu

The reaction of a primary alkyl halide like 1-bromobutane (B133212) with a good nucleophile is the canonical example of a bimolecular nucleophilic substitution (SN2) reaction. vernier.comup.pt The mechanism, first proposed by Hughes and Ingold, involves a single, concerted step. libretexts.org

The key features of the SN2 mechanism are:

Concerted Process : The nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. The reaction proceeds through a single transition state with no intermediates. masterorganicchemistry.comlibretexts.org

Backside Attack : The nucleophile must approach the carbon atom from the side opposite the leaving group (180° away). masterorganicchemistry.comlibretexts.org This is due to orbital overlap requirements and minimizing steric repulsion.

Bimolecular Kinetics : The reaction rate depends on the concentration of both the alkyl halide and the nucleophile, as both are involved in the rate-determining step. masterorganicchemistry.com

For this compound, the deuterium labels act as silent observers of this process. The study of its SN2 reaction would be expected to yield a small β-secondary KIE. This result would provide powerful experimental confirmation that the C-D bonds at the 2-position remain intact throughout the reaction, which is a core tenet of the SN2 mechanism. The absence of a large primary KIE effectively rules out mechanisms involving the cleavage of this bond in the rate-determining step, such as an E2 pathway. Therefore, the isotopic labeling in this compound serves to validate the established SN2 pathway for primary alkyl halides.

Analysis of Elimination Reactions (E1/E2) Using Deuterium Tracers

Elimination reactions of alkyl halides, which form alkenes, primarily proceed through two distinct mechanisms: the single-step bimolecular (E2) pathway and the multi-step unimolecular (E1) pathway. numberanalytics.comnumberanalytics.com The use of this compound is instrumental in distinguishing between these mechanistic routes by analyzing the kinetic isotope effect (KIE).

The KIE is a phenomenon where a reaction's rate changes upon substituting an atom with one of its isotopes. fiveable.me The C-D bond is stronger and broken more slowly than a corresponding C-H bond. libretexts.org A significant primary KIE (typically expressed as the rate ratio kH/kD > 2) is observed when the bond to the isotope is broken in the rate-limiting step of the reaction. libretexts.orgpressbooks.pub

E2 Mechanism Analysis In the E2 reaction of 1-bromobutane, a strong base abstracts a proton from the carbon adjacent (at the C2 position) to the carbon bearing the bromine atom in a single, concerted step. pressbooks.pubmsu.edu For this compound, this rate-determining step necessitates the cleavage of a carbon-deuterium (C-D) bond.

Consequently, the E2 reaction is expected to proceed significantly slower for this compound than for its non-deuterated counterpart. The observation of a large primary kinetic isotope effect provides compelling evidence for the E2 mechanism, as it confirms that the C-H/C-D bond at the C2 position is indeed broken during the rate-limiting stage of the reaction. libretexts.orgpressbooks.pub

E1 Mechanism Analysis The E1 mechanism is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group (Br-) to form a carbocation intermediate. numberanalytics.commasterorganicchemistry.com The base then abstracts a proton from an adjacent carbon in a subsequent, faster step to form the alkene.

When this compound undergoes an E1 reaction, the rate-determining step involves only the cleavage of the C-Br bond. The C-D bond at the C2 position remains intact during this stage. Because the C-D bond is not broken in the slow step, no significant primary KIE is expected (kH/kD ≈ 1). Therefore, comparing the elimination rates of 1-bromobutane and this compound offers a clear diagnostic tool: a large KIE points to an E2 mechanism, while its absence suggests an E1 pathway.

| Mechanism | Rate-Determining Step | C-D Bond Cleavage in Rate-Determining Step? | Expected Primary KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| E2 (Bimolecular) | Concerted C-D bond breaking and C-Br bond breaking | Yes | > 2 (Significant) | Rate is sensitive to isotopic substitution at C2. libretexts.org |

| E1 (Unimolecular) | Formation of carbocation via C-Br bond cleavage | No | ≈ 1 (Insignificant) | Rate is insensitive to isotopic substitution at C2. masterorganicchemistry.com |

Investigation of Radical Reactions and Fragmentation Pathways

Radical Reactions Deuterium labeling is also effective in studying radical reaction mechanisms. Free radical reactions proceed via a chain reaction involving initiation, propagation, and termination steps. lumenlearning.com Consider a hypothetical radical bromination of 1-bromobutane. In a propagation step, a bromine radical (Br•) would abstract a hydrogen atom from a carbon atom to form HBr and an alkyl radical.

If this compound were the substrate, the bromine radical could abstract a deuterium atom from the C2 position. This step would involve breaking a C-D bond. Similar to the E2 reaction, this process would exhibit a primary kinetic isotope effect, resulting in a slower reaction rate compared to the abstraction of a hydrogen atom from the same position on 1-bromobutane. This allows researchers to identify the sites of radical attack and probe the transition state of hydrogen/deuterium abstraction steps.

Fragmentation Pathways in Mass Spectrometry Mass spectrometry is a powerful analytical technique that provides information about the mass and structure of a molecule by analyzing its fragmentation pattern upon ionization. vaia.com In the mass spectrum of 1-bromobutane, the molecular ion peak appears as a pair of peaks of nearly equal intensity (M and M+2) at m/z 136 and 138, which is characteristic of the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. youtube.com

The most common fragmentation pathways for 1-bromobutane involve the loss of a bromine radical to form a butyl cation (C₄H₉⁺) at m/z 57, and the cleavage of C-C bonds. vaia.comyoutube.com For this compound, these fragmentation patterns are altered in a predictable way, allowing for unambiguous confirmation of fragment structures.

Molecular Ion: The molecular weight is increased by two mass units due to the two deuterium atoms. The molecular ion peaks (M' and M'+2) will appear at m/z 138 and 140.

Loss of Bromine: The cleavage of the C-Br bond results in the formation of a 2,2-dideuteriobutyl cation ([C₄H₇D₂]⁺). This fragment will be observed at m/z 59, a shift of +2 amu compared to the non-deuterated butyl cation.

Other Fragments: Fragments that retain the C2 carbon will show a mass shift of +2 amu, while fragments that are formed by cleavage between C1 and C2 (losing the C2 carbon) will have the same mass as those from unlabeled 1-bromobutane.

| Fragment Identity | Formula | m/z in 1-Bromobutane | Formula (Deuterated) | Expected m/z in this compound |

|---|---|---|---|---|

| Molecular Ion (⁷⁹Br) | [C₄H₉⁷⁹Br]⁺• | 136 | [C₄H₇D₂⁷⁹Br]⁺• | 138 |

| Molecular Ion (⁸¹Br) | [C₄H₉⁸¹Br]⁺• | 138 | [C₄H₇D₂⁸¹Br]⁺• | 140 |

| Butyl Cation | [C₄H₉]⁺ | 57 | [C₄H₇D₂]⁺ | 59 |

| Propyl Cation | [C₃H₇]⁺ | 43 | [C₃H₅D₂]⁺ | 45 |

| Ethyl Cation | [C₂H₅]⁺ | 29 | [C₂H₃D₂]⁺ | 31 |

Dynamics of Hydrogen-Deuterium Exchange in Reactive Intermediates

The study of hydrogen-deuterium (H/D) exchange provides deep insights into the behavior of transient species like carbocations. anr.frnih.gov Such dynamics are particularly relevant to the E1 mechanism, which proceeds through a carbocation intermediate.

Upon ionization of this compound via the E1 pathway, a primary 1-butyl-2,2-d2 cation is formed. Primary carbocations are notoriously unstable and prone to rapid rearrangement to form more stable carbocations. In this case, the primary cation can undergo a 1,2-shift to form a secondary butyl carbocation. This rearrangement can involve the shift of either a hydride ion from C1 or a deuteride (B1239839) ion from C2, leading to isotopically distinct secondary carbocations.

If the reaction is conducted in a protic solvent containing exchangeable protons (e.g., water or ethanol), the carbocation intermediate can engage in dynamic H/D exchange. The solvent can act as a Brønsted acid, protonating the alkene formed from a previous elimination, or the carbocation itself can be trapped and released by solvent molecules. During the lifetime of the carbocation, the deuterium atoms at the C2 position can be exchanged for hydrogen atoms from the solvent.

This exchange process effectively scrambles the isotopic label. By analyzing the final distribution of deuterium in the alkene products (e.g., but-1-ene and but-2-ene) and any substitution products, researchers can obtain evidence for the formation and lifetime of the carbocation intermediate. The degree of deuterium loss or scrambling serves as a quantitative measure of the dynamics of rearrangement and solvent exchange, providing a detailed picture of the reactive energy surface.

Applications of 1 Bromobutane 2,2 D2 As an Isotopic Tracer and Analytical Reference Standard

Quantitative Analytical Applications as Internal Standards

Enhancement of Analytical Precision and Accuracy Through Isotopic Dilution

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched compound (the "spike" or tracer) to a sample. 1-Bromobutane-2,2-D2 serves as an ideal internal standard for the quantification of 1-bromobutane (B133212) or related compounds in complex matrices. By adding a precisely known quantity of this compound to a sample before any extraction or analytical processing, researchers can account for variations that may occur during sample preparation, such as analyte loss or incomplete recovery. The mass spectrometer can differentiate between the native analyte and the deuterated standard based on their mass-to-charge ratios osti.govup.ac.zaontosight.aiwikipedia.org. The ratio of the native analyte signal to the deuterated standard signal, after accounting for the known amount of standard added, allows for highly accurate and precise quantification of the analyte, even when sample recovery is not quantitative osti.govup.ac.zaontosight.aiwikipedia.orgptb.de. This method is particularly beneficial when dealing with low analyte concentrations or when sample preparation is complex.

Compensation for Matrix Effects in Complex Sample Analysis

Complex samples, such as biological fluids, environmental extracts, or formulated products, often contain numerous co-eluting compounds that can interfere with the ionization efficiency of the target analyte in mass spectrometry. These interferences are known as matrix effects, which can manifest as ion suppression or ion enhancement, leading to inaccurate quantification nih.govtandfonline.comchromatographyonline.comacs.orgchromatographyonline.com. As a stable isotope-labeled (SIL) internal standard, this compound possesses nearly identical chemical and physical properties to its non-deuterated counterpart, including similar chromatographic behavior and ionization characteristics tandfonline.comchromatographyonline.comchromatographyonline.com. Consequently, it experiences similar matrix effects as the analyte. By using this compound as an internal standard, the ratio of the analyte to the standard compensates for these matrix-induced signal variations, thereby significantly improving the accuracy and reliability of the analytical results tandfonline.comchromatographyonline.comchromatographyonline.com. This compensation is crucial for obtaining dependable quantitative data from challenging sample matrices.

Validation of Analytical Methodologies

The rigorous validation of analytical methods is a cornerstone of reliable scientific and regulatory practice ich.orgnpra.gov.my. This compound plays a vital role in this process by serving as a precisely characterized reference material. Its use in method validation allows for the assessment of key performance characteristics such as accuracy, precision, linearity, and specificity npra.gov.mysps.nhs.uk. For instance, by spiking blank matrices with known amounts of both the analyte and this compound, researchers can determine the method's accuracy (trueness) and precision (reproducibility) npra.gov.mysps.nhs.uk. The deuterated standard helps in establishing calibration curves and assessing the method's linearity across a range of concentrations. Furthermore, its distinct mass allows for the confirmation of method specificity, ensuring that the detected signal originates from the intended analyte and not from interfering compounds.

Applications in Advanced Organic Synthesis and Mechanistic Probes

Beyond its analytical applications, this compound is also a valuable tool in advanced organic synthesis and mechanistic studies, particularly when the specific labeling at the C2 position is of interest.

Probing Stereochemical Outcomes and Diastereomeric Differentiation in Synthetic Transformations

Deuterium (B1214612) labeling is a well-established technique for elucidating reaction mechanisms, especially those involving stereochemical transformations synmr.inpolimi.itacs.orglibretexts.orgnih.govresearchgate.netbeilstein-journals.orgrsc.org. While this compound itself does not possess a stereocenter at the labeled position, its incorporation into larger molecules or its use in reactions where the C2 position becomes part of a stereochemical event can provide critical insights. For example, if a reaction proceeds through an intermediate where the C2 carbon's environment is altered, the presence of deuterium atoms can influence reaction rates (kinetic isotope effects) or reveal the stereochemical course of bond formation or cleavage events libretexts.orgbeilstein-journals.org. By tracking the fate of the deuterium atoms via techniques like NMR spectroscopy or mass spectrometry, chemists can gain detailed information about reaction pathways, transition states, and the stereochemical integrity of chiral centers generated or affected during the synthesis polimi.itacs.orgnih.gov.

Utilization as Building Blocks for Complex Deuterated Molecules

This compound serves as a versatile building block for the synthesis of more complex molecules that require precise deuterium labeling. The bromine atom provides a reactive handle for a wide array of organic transformations, including nucleophilic substitutions, Grignard reactions, and various metal-catalyzed coupling reactions vernier.comgravitywaves.commiracosta.edu. Researchers can incorporate the this compound moiety into larger molecular architectures, thereby introducing deuterium at a specific, known position. This is particularly important in the development of deuterated pharmaceuticals, where deuterium incorporation can enhance metabolic stability and alter pharmacokinetic profiles researchgate.netansto.gov.aubeilstein-journals.orgnih.gov. It can also be used to synthesize custom deuterated standards for specialized analytical applications or to create probes for studying biological pathways and reaction mechanisms synmr.inresearchgate.netbeilstein-journals.organsto.gov.aunih.govresearchgate.net. The ability to introduce deuterium selectively at the C2 position makes this compound a valuable synthon for creating molecules with tailored isotopic compositions.

Q & A

Basic Research Questions

Synthesis and Isotopic Purity Validation Q: What methodologies ensure high isotopic purity during the synthesis of 1-Bromobutane-2,2-D₂, and how is purity quantified? A: Synthesis involves deuteration of 2,2-dideuterobutanol using HBr under reflux, followed by distillation. Isotopic purity (>98 atom% D) is validated via ²H NMR spectroscopy (absence of proton signals at C-2) and high-resolution mass spectrometry (HRMS) to confirm molecular ion clusters (e.g., [M]⁺ at m/z 154.0 for C₄H₈D₂Br). Reproducibility requires strict anhydrous conditions and inert gas purging to prevent isotopic exchange .

Analytical Characterization Techniques Q: What spectroscopic and chromatographic methods are recommended for characterizing 1-Bromobutane-2,2-D₂? A:

- GC-MS : Use a TR-FAME column (30 m × 0.25 mm × 0.2 μm) with helium flow (1.0 mL/min). Optimize ionization parameters (e.g., electron impact at 70 eV) and monitor quantifier ions (e.g., m/z 136 for C₄H₈D₂Br⁺).

- NMR : ¹H NMR in CDCl₃ shows deuterium-induced deshielding (δ 1.4–1.6 ppm for CH₂D₂), while ¹³C NMR confirms isotopic substitution via split peaks. Method validation requires linear calibration curves (R² >0.99) and LLOQ ≤1.0 μM .

Application as an Internal Standard Q: How should 1-Bromobutane-2,2-D₂ be utilized as an internal standard (IS) in chromatographic analyses? A: Incorporate the IS during sample preparation to correct for matrix effects. Use dual ISs (e.g., tridecanoic-2,2-d₂ acid for free analytes and glyceryl tri(hexadecanoate-2,2-d₂) for lipid-bound analytes). Validate recovery rates (80–95%) and matrix effects (<10% signal suppression) via spiked QC samples. Normalize analyte/IS peak area ratios to minimize variability .

Advanced Research Questions

Deuterium Kinetic Isotope Effects (KIEs) Q: How do deuterium KIEs in 1-Bromobutane-2,2-D₂ influence its reactivity in SN2 reactions compared to non-deuterated analogs? A: The primary KIE (k_H/k_D ≈ 1.5–2.5) arises from reduced zero-point energy in C-D bonds, slowing reaction rates. To quantify KIEs:

- Conduct parallel SN2 reactions (e.g., with NaI in acetone) using protiated and deuterated compounds.

- Monitor reaction progress via GC-MS, ensuring identical solvent polarity and temperature.

- Calculate rate constants (k_H and k_D) from pseudo-first-order decay curves. Correct for isotopic discrimination in detection using deuterated ISs .

Stability and Degradation Pathways Q: What experimental approaches assess the stability of 1-Bromobutane-2,2-D₂ under varying storage conditions? A:

- Short-term stability : Incubate aliquots at 23°C for 24 h and quantify degradation via GC-MS. Acceptable recovery ≥85%.

- Freeze-thaw stability : Subject samples to 3 cycles (-20°C to 23°C) and measure recovery (target ≥90%).

- Long-term stability : Store at -80°C for 6 months; compare to freshly prepared standards. Degradation products (e.g., butene via elimination) are identified using MS/MS fragmentation patterns .

Resolving Data Contradictions in Solvent Effects Q: How can researchers address discrepancies in reported solvent effects on 1-Bromobutane-2,2-D₂ reaction kinetics? A:

- Standardize solvent purity (e.g., anhydrous acetone vs. aqueous mixtures) to control nucleophilicity.

- Use controlled humidity chambers to minimize water interference in polar aprotic solvents.

- Validate data via inter-laboratory reproducibility studies, reporting dielectric constants and Kamlet-Taft parameters for solvents. Statistical tools (e.g., ANOVA) identify outlier datasets .

Methodological Notes

- Synthetic Protocols : Prioritize deuteration at early synthesis stages to minimize isotopic scrambling.

- Analytical Validation : Include blank and solvent QC samples to detect contamination.

- Data Interpretation : Use deuterium-specific fragmentation ions (e.g., m/z 41 for CD₂Br⁺) to distinguish isotopic analogs in MS spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.